- Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-L-methionine EnzymesBiochemistry, 2019, 58(1), 36-39,
Cas no 979-92-0 (SAH)

SAH structure
Nom du produit:SAH
Numéro CAS:979-92-0
Le MF:C14H20N6O5S
Mégawatts:384.410800933838
MDL:MFCD00037388
CID:805113
PubChem ID:24891441
SAH Propriétés chimiques et physiques
Nom et identifiant
-
- S-(5'-deoxyadenosin-5'-yl)-L-Homocysteine
- S-(5-Adenosyl)-L-homocysteine
- 5'-DEOXY-S-ADENOSYL-L-HOMOCYSTEINE
- L-Homocysteine,S-(5'-deoxyadenosin-5'-yl)-
- S-(5?-Adenosyl)-L-homocysteine
- S-(5'-Adenosyl)-L-homocysteine
- S-Adenosylhomocysteine
- S-ADENOSYL-L-HOMOCYSTEINE
- (2S)-adenosylhomocysteine
- 5'-DEOXY-S-ADENOSYL
- Adenosylhomocysteine
- AdenosylhoMocysteine-13C5
- Adenosyl-L-homocysteine
- ADOHCY
- HOMOCYSTEINE,S-ADENOSYL
- hpce
- L-adenosyl-L-homocysteine
- L-S-AdenosylhoMocysteine
- 5′-Deoxy-S-adenosyl-L-homocysteine
- S-(5′-Adenosyl)-L-homocysteine
- S-(5′-Deoxyadenosine-5′)-L-homocysteine
- SAH
- SAH (S-Adenosylhomocysteine)
- Adenosine, 5′-S-(3-amino-3-carboxypropyl)-5′-thio-, L- (8CI)
- L
- Homocysteine, S-adenosyl-, L- (6CI, 7CI)
- S-(5′-Deoxyadenosin-5′-yl)-L-homocysteine (ACI)
- S-ADENOSYL-L-HOMOCYSTEINE [USP-RS]
- S-Adenosyl Homocysteine
- BRN 5166233
- (S)-2-amino-4-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methylthio)butanoic acid
- US8895245, S-Adenosyl-L-homocysteine (SAH)
- L-5'-S-(3-amino-3-carboxypropyl)-5'-thior-Adenosine
- NCGC00263623-01
- C14H20N6O5S
- Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio-, L- (8CI)
- Q307434
- UNII-8K31Q2S66S
- CCG-208703
- S-(5'-Deoxyadenosine-5')-L-homocysteine
- adenosylhomo-cys
- BDBM50009672
- DB01752
- 8K31Q2S66S
- 1nw7
- CHEMBL418052
- S-[1-(adenin-9-yl)-1,5-dideoxy-beta-D-ribofuranos-5-yl]-L-homocysteine
- S-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-L-homocysteine
- L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)-
- adenosine, 5'-S-[(3S)-3-amino-3-carboxypropyl]-5'-thio-
- 2h23
- L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)- (9CI)
- SCHEMBL8836
- 1aqi
- CHEBI:16680
- S-Adenosyl-L-homocysteine (SAH)
- (S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid
- bmse000289
- D-Ribitol, 5-S-(3-amino-3-carboxypropyl)-1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidin-3-yl)-1,4-anhydro-5-thio-, (1S,5(S))-
- S-Adenosyl-L-homocysteine, United States Pharmacopeia (USP) Reference Standard
- MFCD00037388
- 1jqd
- S-(5''-deoxyadenosin-5''-yl)-L-homocysteine
- 979-92-0
- Formycinylhomocysteine
- S7868
- 2bqz
- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name)
- (S)-5'-(S)-(3-Amino-3-carboxypropyl)-5'-thioadenosine
- AS-64957
- S-(5''-adenosyl)-L-homocysteine
- A858597
- NCGC00263623-03
- S-(5'-Adenosyl)-L-homocysteine, crystalline
- S-adenosyl-homocysteine
- CS-0015632
- 1s4d
- FT-0771999
- 2-S-adenosyl-L-homocysteine
- AKOS022184395
- NS00014918
- GTPL5265
- C00021
- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid
- L-S-adenosyl-Homocysteine
- 5'-S-(3-amino-3-carboxypropyl)-5'-thio-L-Adenosine
- HY-19528
- EINECS 213-560-8
- 1qan
- Homocysteine, S-adenosyl-, L- (6CI,7CI)
- (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
- DTXSID30895860
- adenosyl-homo-cys
- NCGC00263623-02
- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid
- S-(5 inverted exclamation marka-Adenosyl)-L-homocysteine
- butanoic acid, 2-amino-4-(5'-thioadenosyl)-
-
- MDL: MFCD00037388
- Piscine à noyau: 1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1
- La clé Inchi: ZJUKTBDSGOFHSH-WFMPWKQPSA-N
- Sourire: O[C@@H]1[C@H](O)[C@@H](CSCC[C@H](N)C(=O)O)O[C@H]1N1C=NC2C(=NC=NC1=2)N
Propriétés calculées
- Qualité précise: 384.12200
- Masse isotopique unique: 384.122
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 7
- Complexité: 504
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -3.5
- Charge de surface: 0
- Nombre d'tautomères: 3
- Surface topologique des pôles: 208
Propriétés expérimentales
- Couleur / forme: Cristal en grappes incolore
- Dense: 1.91±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 210-216 ºC
- Point d'ébullition: 787.5°C at 760 mmHg
- Point d'éclair: 430°C
- Indice de réfraction: 1.839
- Solubilité: Légèrement soluble (5,4 G / l) (25 ºC),
- Le PSA: 207.93000
- Le LogP: -0.15560
- Solubilité: Soluble dans l'eau chaude, légèrement soluble dans l'eau froide, éthanol, très légèrement soluble dans l'éther.
SAH Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Carte FOCA taille f:8-10-23
- Conditions de stockage:-20°C, protect from light
SAH Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
SAH PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A435561-1g |
(S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid |
979-92-0 | 97% | 1g |
$1575.0 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1012112-50MG |
979-92-0 | 50MG |
¥3199.48 | 2023-04-13 | |||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5034-25mg |
S-Adenosylhomocysteine |
979-92-0 | 98% | 25mg |
¥780.00 | 2023-09-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S139501-100mg |
SAH |
979-92-0 | ≥98% | 100mg |
¥1441.90 | 2023-09-01 | |
ChemScence | CS-0015632-25mg |
SAH |
979-92-0 | 98.73% | 25mg |
$231.0 | 2022-04-26 | |
ChemScence | CS-0015632-50mg |
SAH |
979-92-0 | 98.73% | 50mg |
$168.0 | 2021-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SIG-A9384-100MG |
SAH |
979-92-0 | A9384 |
¥4492.73 | 2021-09-03 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5034-50mg |
S-Adenosylhomocysteine |
979-92-0 | 98% | 50mg |
¥1176.00 | 2023-09-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215826B-5 mg |
S-(5′-Adenosyl)-L-homocysteine, |
979-92-0 | ≥98% | 5mg |
¥278.00 | 2023-07-10 | |
Ambeed | A435561-50mg |
(S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid |
979-92-0 | 97% | 50mg |
$197.0 | 2025-02-20 |
SAH Méthode de production
Méthode de production 1
Méthode de production 2
Conditions de réaction
1.1 Reagents: Dithiothreitol Catalysts: OxsB radical SAM enzyme (cobalamin-dependent) Solvents: Water ; 7 h, pH 7.5, rt
Référence
- Biosynthesis of Oxetanocin-A Includes a B12-Dependent Radical SAM Enzyme That Can Catalyze both Oxidative Ring Contraction and the Demethylation of SAMBiochemistry, 2021, 60(7), 537-546,
Méthode de production 3
Conditions de réaction
1.1 Reagents: NAD , Sodium pyruvate Catalysts: L-Lactate dehydrogenase , Adenosylhomocysteinase ; 12 h, pH 8.0, 85 °C
Référence
- A thermostable S-adenosylhomocysteine hydrolase from Thermotoga maritima: Properties and its application on S-adenosylhomocysteine production with enzymatic cofactor regenerationEnzyme and Microbial Technology, 2014, , 64-65,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Geranyl diphosphate , Magnesium chloride Catalysts: Methyltransferase Solvents: Water ; pH 7.4
Référence
- Unprecedented Cyclization Catalyzed by a Cytochrome P450 in Benzastatin BiosynthesisJournal of the American Chemical Society, 2018, 140(21), 6631-6639,
Méthode de production 5
Conditions de réaction
1.1 Reagents: L-Tyrosine , Potassium chloride , Magnesium chloride Catalysts: Salicylic acid (reaction products with melamine, zinc and imidazoles) , Melamine (reaction products with salicylic acid, zinc and imidazoles) , 2-Methylimidazole (reaction products with melamine, zinc and salicylic acid) , Zinc Solvents: Water ; 4 h, pH 8, 37 °C
Référence
- Hydrogel-Metal-Organic-Framework Nanoparticle Composites for Immobilization of Active BiomacromoleculesACS Applied Nano Materials, 2022, 5(2), 2222-2230,
Méthode de production 6
Méthode de production 7
Conditions de réaction
1.1 Catalysts: Homocysteine S-methyltransferase
Référence
- Enzymatic analysis method for AdoMet-dependent methyltransferasesGaodeng Xuexiao Huaxue Xuebao, 2012, 33(3), 521-525,
Méthode de production 8
Méthode de production 9
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 3 h, rt
Référence
- Tetrabutylammonium fluoride as a mild and versatile reagent for cleaving boroxazolidones to their corresponding free α-amino acidsEuropean Journal of Organic Chemistry, 2017, 2017(11), 1475-1478,
Méthode de production 10
Conditions de réaction
Référence
- Targeted Labeling of DNA by Methyltransferase-Directed Transfer of Activated Groups (mTAG)Journal of the American Chemical Society, 2007, 129(10), 2758-2759,
Méthode de production 11
Conditions de réaction
1.1 Catalysts: DNA methyltransferase
Référence
- Direct transfer of extended groups from synthetic cofactors by DNA methyltransferasesNature Chemical Biology, 2006, 2(1), 31-32,
Méthode de production 12
Conditions de réaction
1.1 Catalysts: Methyltransferase , Adenosyl-chloride synthase Solvents: Water ; 1 h, 37 °C; 5 min, 80 °C
Référence
- A Tandem Chemoenzymatic Methylation by S-Adenosyl-L-methionineChemBioChem, 2013, 14(8), 950-953,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Methyltransferase Solvents: Water ; 24 h, pH 7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Methyltransferases: Green Catalysts for Friedel-Crafts AlkylationsChemCatChem, 2016, 8(7), 1354-1360,
SAH Raw materials
- Adenosine 5'-Triphosphate
- S-Adenosyl-L-methionine
- L-Tyrosine
- DL-Homocysteine, 90%
- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
- Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]propylsulfonio]-5′-deoxy-, inner salt
- Adenosine
- L-Methionine
- L-Homocysteine
- Adenosine, 5'-[[(3S)-3-amino-3-carboxypropyl]-2-propen-1-ylsulfonio]-5'-deoxy-
SAH Preparation Products
SAH Littérature connexe
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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- 3493-13-8(5'-(3S)-3-Amino-3-carboxypropylmethylsulfonio-5'-deoxy-Adenosine iodide)
- 1803852-61-0(Methyl 2,6-diiodo-4-methoxybenzoate)
- 2138172-73-1(Spiro[4.5]decane-6-sulfonamide, N-methyl-)
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- 128524-48-1((2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester)
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- 1251549-89-9(5-(5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:979-92-0)SAH

Pureté:99%/99%/99%/99%
Quantité:50mg/100mg/250mg/1g
Prix ($):161.0/256.0/477.0/1289.0
atkchemica
(CAS:979-92-0)SAH

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête